molecular formula C20H28Cl2N2 B6308442 MFCD29905427 CAS No. 2096496-14-7

MFCD29905427

Cat. No.: B6308442
CAS No.: 2096496-14-7
M. Wt: 367.4 g/mol
InChI Key: RIJQPRPIYQEHFC-TULUPMBKSA-N
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Description

MFCD29905427 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and materials science research.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJQPRPIYQEHFC-TULUPMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets. It acts as a chiral ligand, binding to metal centers in catalytic reactions and inducing chirality in the resulting products. This interaction is crucial in asymmetric synthesis, where the compound’s chiral nature plays a significant role in determining the stereochemistry of the products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD29905427 with three structurally or functionally analogous compounds identified in the evidence:

Table 1: Key Physicochemical Properties

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) 2-Bromo-4-nitrobenzoic acid (CAS 1761-61-1) 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5)
Molecular Formula C₆H₅BBrClO₂ (Hypothesized) C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight ~235 g/mol 235.27 g/mol 201.02 g/mol 202.17 g/mol
LogP (XLOGP3) ~2.15 2.15 1.98 3.02
Solubility (mg/mL) ~0.24 0.24 0.687 0.15
Synthetic Method Pd-catalyzed coupling Pd(II)/THF-H₂O, 75°C A-FGO catalyst, THF, 2h Silica gel chromatography
Key Functional Groups Boronic acid, Br, Cl Boronic acid, Br, Cl Br, NO₂, COOH Trifluoromethyl, ketone

Structural and Functional Differences

Functional Group Diversity :

  • This compound and CAS 1046861-20-4 share boronic acid groups, making them ideal for Suzuki reactions. However, the latter lacks nitro or carboxyl groups present in CAS 1761-61-1, which influence solubility and reactivity in electrophilic substitutions .
  • CAS 1533-03-5 features a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to halogenated analogs .

Synthetic Accessibility :

  • This compound likely requires palladium catalysts and anhydrous conditions, similar to CAS 1046861-20-4, whereas CAS 1761-61-1 employs green chemistry principles with recyclable catalysts .

Bioavailability and Toxicity: CAS 1533-03-5 exhibits higher BBB permeability (Yes vs. Boronic acids (e.g., this compound) show moderate GI absorption but may trigger PAINS alerts (0.0 for CAS 1046861-20-4) .

Table 2: Application-Specific Performance

Application This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 1533-03-5
Pharmaceutical Use Intermediate for kinase inhibitors Cross-coupling reagent Antibacterial precursor Fluorinated drug scaffold
Material Science Polymer modification Not reported Dye synthesis Liquid crystal components
Thermal Stability Moderate (TPSA: 40.46 Ų) High (TPSA: 40.46 Ų) Low (TPSA: 52.36 Ų) High (TPSA: 17.07 Ų)

Research Findings and Limitations

Reactivity : Boronic acid derivatives like this compound exhibit superior regioselectivity in cross-coupling reactions compared to nitro- or trifluoromethyl-substituted analogs, as demonstrated in Supplementary Table 4 of .

Solubility Challenges : Despite similar molecular weights, CAS 1761-61-1’s carboxyl group enhances aqueous solubility (0.687 mg/mL) over boronic acids (0.24 mg/mL), critical for formulation .

Synthetic Complexity : CAS 1533-03-5’s synthesis requires silica gel chromatography (Synthetic Accessibility Score: 2.07), whereas this compound’s route is more scalable but less environmentally friendly .

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